2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of bioisosteres of purines that possess a wide variety of pharmacological activities, including antitumor and antimicrobial properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates. The compounds are synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Molecular Structure Analysis
Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems. They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include one-pot multicomponent reactions .
Scientific Research Applications
Anticancer Activity
A series of compounds including 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide have been synthesized and evaluated for their anticancer activity. The compounds were tested on various cancer cell lines, with some showing appreciable inhibition of cancer cell growth. This indicates potential use in the development of new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial and Antitumor Properties
Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant antimicrobial and anticancer properties. The compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed high activity against various microbial strains and cancer cell lines, suggesting their potential as antimicrobial and anticancer agents (Hafez et al., 2016).
Antitumor Evaluation Against Breast Cancer
A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including the compound , were synthesized and evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. Several derivatives exhibited mild to moderate activity, highlighting their potential in breast cancer treatment (El-Morsy et al., 2017).
Radioligand Imaging Application
Compounds in the pyrazolo[3,4-d]pyrimidine series have been used as selective ligands for the translocator protein (18 kDa), which is crucial in radioligand imaging applications like positron emission tomography (PET). These compounds, including 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been synthesized for use in in vivo imaging, demonstrating their utility in diagnostic imaging (Dollé et al., 2008).
Computational and Pharmacological Potential
Computational and pharmacological evaluation of derivatives including this compound revealed their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This suggests their broader application in various therapeutic areas (Faheem, 2018).
Mechanism of Action
Future Directions
The future directions for “2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide” and similar compounds could involve further optimization as anticancer agents . Additionally, these compounds could potentially be used in the prevention and treatment of bacterial infections in cancer patients .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-24-7-6-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-11(17)3-5-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWOFQSLZDMZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.